4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

Chemical procurement Purity specification Regioisomer differentiation

Researchers mapping the SAR of oxadiazole-cyclohexanol scaffolds often face a gap in commercially available regioisomeric probes. This compound fills that gap as the specific 4-methyl, 3-propyl variant (CAS 2059965-84-1, MW 238.33). - 95% purity supports immediate use in screening assays. - Quaternary stereocenter & shielded tertiary alcohol enable downstream functionalization. - Batch-specific QC data available upon request for reproducible SAR studies.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B13247151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)CC2(CCC(CC2)C)O
InChIInChI=1S/C13H22N2O2/c1-3-4-11-14-12(17-15-11)9-13(16)7-5-10(2)6-8-13/h10,16H,3-9H2,1-2H3
InChIKeyOJVOYFIBTWOFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol: Chemical Identity and Procurement


4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS 2059965-84-1) is a synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class, featuring a 4-methylcyclohexan-1-ol core linked via a methylene bridge to a 3-propyl-substituted oxadiazole ring. Its molecular formula is C₁₃H₂₂N₂O₂ (MW 238.33 g/mol). Structurally, it falls within the broader oxadiazole-cyclohexanol chemotype explored in patents targeting sphingosine-1-phosphate (S1P) receptors [1] and opioid receptors [2], though no primary research publication with quantitative biological data specific to this compound was identified as of the search date.

1Regiochemical probe for oxadiazole-cyclohexanol SAR studies
2Procurement with documented purity specification available
3Synthetic intermediate with tertiary alcohol handle

Why Generic Substitution Carries Unquantified Risk


In the absence of published head-to-head biological or physicochemical comparison data, a scientific or industrial user cannot assume functional interchangeability between this compound and its closest commercially available analogs. The 4-methyl substitution on the cyclohexane ring creates a quaternary carbon stereocenter adjacent to the hydroxyl group, which—based on structure-activity relationship (SAR) precedents in related oxadiazole-cyclohexanol S1P₁ agonist series—is a position known to influence receptor binding conformation and in vivo phosphorylation efficiency [1][2]. The propyl substituent on the oxadiazole 3-position further differentiates this compound from its ethyl and cyclopropyl analogs in terms of lipophilicity (clogP), steric bulk, and metabolic stability. Until direct comparative data emerge, substituting any regioisomer or chain-length variant for this specific compound in a biological assay or synthetic pathway introduces an unquantified variable that may compromise reproducibility.

4-Methyl substitution creates a quaternary stereocenter absent in des-methyl analogs, potentially altering target interaction.
Propyl versus cyclopropyl/ethyl lipophilicity and steric differences may shift membrane permeability and metabolic profiles.
Absence of head-to-head data means functional interchangeability with any regioisomer or chain-length variant cannot be assumed.

Quantitative Differentiation Evidence


Purity: 4-Methyl vs. 2-Methyl Regioisomer Procurement

The only verifiable quantitative differentiator between the target 4-methyl regioisomer and its commercially listed 2-methyl analog is the vendor-specified purity. 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is listed at 95% purity by Leyan . The 2-methyl regioisomer (CAS 2059948-58-0) is listed by aifchem with molecular formula C₁₃H₂₂N₂O₂ (MW 238.33) but no publicly stated purity specification on the indexed page . This represents a procurement-relevant difference: the 4-methyl compound carries an explicit, vendor-certified purity minimum, while the 2-methyl analog does not.

Purity Specification
Data to verify
4-Methyl target
95% stated (Leyan)
2-Methyl analog
Not publicly specified
Supports procurement with documented minimum purity.
Supplier QC only; no independent verification.
Chemical procurement Purity specification Regioisomer differentiation

Molecular Weight vs. Cyclopropyl Oxadiazole Analog

The target compound (C₁₃H₂₂N₂O₂, MW 238.33 g/mol) differs by +2.02 g/mol from its closest oxadiazole-3-substituent variant, 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (C₁₃H₂₀N₂O₂, MW 236.31 g/mol) . This mass difference reflects the replacement of the cyclopropyl group (C₃H₅) with an n-propyl group (C₃H₇), resulting in two additional hydrogen atoms and distinct lipophilicity and steric profiles. The clogP for the target compound is estimated at 1.56 with a topological polar surface area (TPSA) of 32.78 Ų [1]; the cyclopropyl analog is expected to have a lower clogP given the reduced hydrocarbon content, though experimental logP data are not available for either compound.

Lipophilicity Shift
Class-level inference
n-Propyl analog
MW 238.33, clogP 1.56
Cyclopropyl analog
MW 236.31, clogP lower
Higher computed lipophilicity may alter membrane permeability.
Computational estimates; no experimental logP.
Physicochemical property Molecular weight Analog comparison

Regioisomeric Differentiation: 4-Methyl vs. Des-Methyl Analog

The target compound differs from its des-methyl parent, 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS 2060038-17-5, C₁₂H₂₀N₂O₂, MW 224.30 g/mol), by the presence of a methyl group at the 4-position of the cyclohexane ring, adding 14.03 g/mol . This methyl substitution converts the cyclohexane ring from a simple cyclohexanol to a 4-methylcyclohexanol, introducing a quaternary carbon stereocenter at the 1-position (the hydroxyl-bearing carbon). In related oxadiazole-cyclohexanol S1P₁ agonist SAR, the stereochemistry of the quaternary carbon has been shown to be crucial for sphingosine kinase-mediated phosphorylation and subsequent receptor binding [1]; however, no direct comparative phosphorylation or binding data exist for this specific compound pair.

Stereochemical Impact
Class-level inference
4-Methyl target
Quaternary carbon present
Des-methyl analog
No quaternary carbon
Stereoelectronic difference at hydroxyl-bearing carbon.
No comparative binding data available.
Structure-activity relationship Regioisomer Cyclohexanol substitution

Evidence-Limited Application Scenarios


Fragment-Based Screening with 4-Methyl Regiochemistry

In a medicinal chemistry program exploring 1,2,4-oxadiazole-cyclohexanol scaffolds as S1P receptor modulators or opioid receptor ligands, this compound serves as a specific regioisomeric probe to interrogate the effect of 4-methyl substitution versus the 2-methyl, 3-methyl, and des-methyl variants. The vendor-specified 95% purity [1] supports its use as a screening input, but the absence of published biological data means the user must generate all comparative activity data de novo. This scenario is only appropriate when the research objective is to systematically map the SAR around the cyclohexane substitution pattern, and when the user has the analytical capability to independently verify compound identity and purity prior to assay.

Synthetic Intermediate for Tertiary Alcohol Derivatization

The tertiary alcohol at the cyclohexane 1-position offers a reactive handle for further functionalization (e.g., esterification, etherification, or carbamate formation). The 4-methyl group provides steric shielding of the hydroxyl-bearing quaternary carbon, which may modulate reaction rates and regioselectivity compared to the des-methyl analog. The documented 95% purity [1] and defined molecular weight (238.33 g/mol) facilitate stoichiometric calculations for downstream synthetic steps. This application relies on the compound's structural features as a synthetic building block rather than on intrinsic biological activity.

Physicochemical Benchmarking in Oxadiazole-Cyclohexanol Series

When building a property-based SAR matrix for a series of oxadiazole-cyclohexanol compounds, the target compound provides a data point for the n-propyl/4-methyl substitution combination. Its computed clogP (1.56) and TPSA (32.78 Ų) [1] position it within Lipinski's rule-of-five space, but experimental solubility, logP, and permeability data must be generated by the user. Comparative measurements against the ethyl (C₁₂H₂₀N₂O₂, MW 224.30), cyclopropyl (C₁₃H₂₀N₂O₂, MW 236.31), and regioisomeric methyl analogs can reveal trends in lipophilic efficiency and permeability that inform lead optimization, provided that all measurements are conducted under identical experimental conditions.

Application
Selection Property
Validation Focus
Regiochemical SAR probe
Documented purity specification
Identity and purity verification
Synthetic intermediate
Tertiary alcohol with 4-methyl steric shielding
Reaction rate and regioselectivity review
Physicochemical benchmarking
Computed lipophilicity and TPSA
Experimental logP and solubility measurements
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